molecular formula C24H16F8N2O4 B274288 N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide

N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide

Cat. No. B274288
M. Wt: 548.4 g/mol
InChI Key: NTEFXHRGADELAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide, also known as BTTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTTA is a highly fluorinated compound that is used in various applications, including organic electronics, catalysis, and biomedical research.

Scientific Research Applications

N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide has been extensively used in scientific research due to its unique properties. This compound is a highly fluorinated compound that has excellent solubility in organic solvents, which makes it an ideal candidate for organic electronics. This compound has been used as a building block for various organic semiconductors, such as field-effect transistors, organic light-emitting diodes, and solar cells.

Mechanism of Action

The mechanism of action of N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide is not fully understood. However, it has been proposed that this compound interacts with various biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, such as breast cancer and lung cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide has several advantages for lab experiments. This compound is a highly stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, which makes it an ideal candidate for various organic electronics applications. However, this compound has some limitations for lab experiments. This compound is a highly fluorinated compound that can be difficult to handle due to its high toxicity. Additionally, this compound can be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide research. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to explore the use of this compound as a building block for various organic semiconductors, such as field-effect transistors, organic light-emitting diodes, and solar cells. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with biological molecules.

Synthesis Methods

N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. The most common method for synthesizing this compound is the Suzuki coupling reaction. This reaction involves the reaction between 4-bromo-1,1,2,2-tetrafluoroethoxybenzene and terephthalic acid in the presence of a palladium catalyst.

properties

Molecular Formula

C24H16F8N2O4

Molecular Weight

548.4 g/mol

IUPAC Name

1-N,4-N-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H16F8N2O4/c25-21(26)23(29,30)37-17-9-5-15(6-10-17)33-19(35)13-1-2-14(4-3-13)20(36)34-16-7-11-18(12-8-16)38-24(31,32)22(27)28/h1-12,21-22H,(H,33,35)(H,34,36)

InChI Key

NTEFXHRGADELAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F

Origin of Product

United States

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